

# Poliglecaprone vs. Polyamide Sutures: A Comparative Guide to Wound Healing and Cosmetic Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |  |
|----------------------|----------------|-----------|--|--|--|--|
| Compound Name:       | Poliglecaprone |           |  |  |  |  |
| Cat. No.:            | B1204747       | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The choice of suture material is a critical determinant in the success of surgical wound closure, influencing not only the rate and quality of healing but also the final cosmetic appearance of the scar. This guide provides an objective comparison of two commonly used monofilament sutures: the absorbable **poliglecaprone** 25 and the non-absorbable polyamide. By examining quantitative data from clinical and experimental studies, detailing experimental methodologies, and illustrating the underlying biological pathways, this document aims to equip researchers and professionals with the evidence needed to make informed decisions in their work.

## **Executive Summary**

**Poliglecaprone** 25, an absorbable synthetic monofilament suture, is often favored for its smooth passage through tissue, minimal tissue reactivity, and the convenience of not requiring removal. Polyamide, a non-absorbable synthetic monofilament suture, is valued for its high tensile strength and low tissue reactivity. Clinical evidence suggests that while both materials generally lead to favorable outcomes, **poliglecaprone** 25 may offer advantages in terms of patient comfort and long-term cosmetic appearance, particularly in subcuticular closures. However, polyamide remains a reliable standard, especially where long-term wound support is paramount.

## **Quantitative Data Comparison**



The following tables summarize key quantitative findings from comparative studies on **poliglecaprone** 25 and polyamide sutures.

Table 1: Patient-Reported Outcomes and Wound Complications

| Outcome<br>Measure                      | Poliglecaprone<br>25 | Polyamide             | Significance                     | Citations |
|-----------------------------------------|----------------------|-----------------------|----------------------------------|-----------|
| Patient<br>Satisfaction<br>(VAS, 0-100) | 90.30 ± 6.56         | 74.29 ± 8.17          | p<0.001                          | [1]       |
| Patient Discomfort (Day 10, %)          | 3.3%                 | 30%                   | p<0.05                           | [2][3]    |
| Wound Dehiscence (%)                    | 3.3%                 | 6.6%                  | Not Statistically<br>Significant | [2][3]    |
| Wound Resuturing Required (%)           | 0%                   | 6.3%                  | p=0.119                          | [1]       |
| Wound<br>Discharge (%)                  | Significantly Less   | Significantly<br>More | p<0.05                           | [4]       |
| Swelling and<br>Induration (%)          | 6.6%                 | Significantly<br>More | p<0.05                           | [2][3][4] |

Table 2: Scar Assessment and Cosmetic Outcome



| Assessment<br>Scale/Paramet<br>er                           | Poliglecaprone<br>25            | Polyamide                            | Significance | Citations |
|-------------------------------------------------------------|---------------------------------|--------------------------------------|--------------|-----------|
| Modified<br>Hollander<br>Cosmetic Scale                     | Significantly Better Appearance | Significantly<br>Worse<br>Appearance | p<0.001      | [1]       |
| POSAS (Patient<br>and Observer<br>Scar Assessment<br>Scale) | Favorable<br>Scores             | Less Favorable<br>Scores             | -            | [1]       |
| Excellent Wound<br>Healing (%)                              | 93.3%                           | 86.6%                                | p<0.05       | [2][3]    |
| Scar<br>Hypertrophy                                         | Significantly Less              | Significantly<br>More                | p=0.001      | [1]       |
| Scar Width                                                  | Thinner                         | Wider                                | p=0.019      | [1]       |
| Scar Color                                                  | More Acceptable                 | Less Acceptable                      | -            | [1]       |
| Skin Closure<br>Time (minutes)                              | Significantly<br>Higher         | Significantly<br>Lower               | p<0.001      | [1]       |

## **Experimental Protocols**

To ensure the reproducibility and critical evaluation of the cited data, this section details a representative experimental protocol for a prospective, randomized clinical trial comparing **poliglecaprone** 25 and polyamide sutures for skin closure.

Objective: To compare the efficacy of **poliglecaprone** 25 and polyamide sutures in terms of wound healing, cosmetic outcome, and patient satisfaction following a standardized surgical procedure (e.g., Cesarean section with a Pfannenstiel incision).

Study Design: A prospective, randomized, single-blinded comparative study.

Population:



- Inclusion Criteria: Adult female patients (e.g., aged 18-40) undergoing elective Cesarean delivery.
- Exclusion Criteria: Patients with known allergies to suture materials, history of keloid or hypertrophic scar formation, existing skin infections at the surgical site, or conditions known to impair wound healing (e.g., diabetes, immunosuppression).

#### Randomization and Blinding:

- Patients are randomly allocated into two groups using a computer-generated randomization sequence.
- Group A: Skin closure with poliglecaprone 25 (e.g., Monocryl) using a subcuticular technique.
- Group B: Skin closure with polyamide (e.g., Ethilon) using an interrupted mattress technique.
- The patient and the assessing clinician at follow-up are blinded to the suture material used.
   The operating surgeon is not blinded.

#### Surgical Procedure:

- A standardized Pfannenstiel incision is made.
- Following the delivery and closure of uterine and fascial layers, the skin is closed according to the assigned group.
- The time taken for skin closure is recorded.

#### Outcome Assessment:

- Primary Outcomes:
  - Patient Satisfaction: Assessed at 6 weeks post-operation using a Visual Analogue Scale (VAS) from 0 (completely dissatisfied) to 100 (completely satisfied).
  - Cosmetic Scar Assessment: Evaluated at 6 weeks and 3 months post-operation by a blinded clinician using the Modified Hollander Cosmetic Scale and the Patient and



Observer Scar Assessment Scale (POSAS).

- Secondary Outcomes:
  - Postoperative Pain: Assessed using a VAS at 24 hours, 48 hours, and 7 days postoperation.
  - Wound Complications: The wound is inspected for signs of infection, seroma, hematoma, and dehiscence at each follow-up visit. The need for wound resuturing is also recorded.

#### Statistical Analysis:

- Continuous variables (e.g., VAS scores, closure time) are compared using an independent ttest or Mann-Whitney U test.
- Categorical variables (e.g., presence of wound complications) are compared using the Chisquared test or Fisher's exact test.
- A p-value of <0.05 is considered statistically significant.

## Signaling Pathways and Experimental Workflows

The host's response to any implanted medical device, including sutures, is known as the Foreign Body Response (FBR). This complex biological cascade is crucial in determining the biocompatibility of the material and the ultimate healing outcome. While both **poliglecaprone** and polyamide are considered to have low tissue reactivity, they still elicit an FBR. The intensity and duration of this response can be influenced by the suture's chemical composition, surface characteristics, and degradation profile.

Below is a generalized diagram of the key signaling pathways involved in the FBR to an implanted biomaterial.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular Characterization of Macrophage-Biomaterial Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular signaling in biomaterial-induced foreign body response: current perspectives -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Poliglecaprone vs. Polyamide Sutures: A Comparative Guide to Wound Healing and Cosmetic Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204747#wound-healing-and-cosmetic-outcome-poliglecaprone-vs-polyamide-sutures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com